5-Bromo-2-iodo-4,6-dimethylnicotinic acid

Description

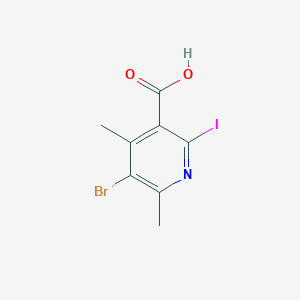

5-Bromo-2-iodo-4,6-dimethylnicotinic acid (CAS: 2244721-35-3) is a halogenated nicotinic acid derivative with the molecular formula C₈H₇BrINO₂ and a molecular weight of 355.95 g/mol . The compound features a pyridine ring substituted with bromine at position 5, iodine at position 2, and methyl groups at positions 4 and 6. Its carboxylic acid functional group at position 3 enhances reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Its synthesis likely involves halogenation and alkylation steps, analogous to methods described for related nicotinic acid derivatives, such as the use of thionyl chloride and amine coupling agents .

Properties

IUPAC Name |

5-bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNJLNILPOMNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid involves several steps. One common method includes the bromination and iodination of 4,6-dimethylnicotinic acid. The reaction typically involves the use of bromine and iodine reagents under controlled conditions to ensure the selective introduction of bromine and iodine atoms at the desired positions on the nicotinic acid ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Bromo-2-iodo-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-iodo-4,6-dimethylnicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms in the compound can form halogen bonds with biological molecules, influencing their activity. Additionally, the compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Halogen Influence

- Iodine vs. Chlorine/Bromine: The iodine atom in this compound enables participation in Ullmann coupling or Sonogashira reactions, which are less feasible with chlorine or bromine analogues .

Functional Group Variations

- Carboxylic Acid vs. Ester : Methyl 5-bromo-2-fluoronicotinate’s ester group offers better solubility in organic solvents, whereas the free carboxylic acid in the target compound is more reactive in acid-catalyzed reactions .

- Hydroxyl/Methoxy Substitutes : 5-Bromo-2-hydroxyisonicotinic acid and 5-bromo-2-methoxynicotinic acid lack the iodine and methyl groups, limiting their utility in metal-catalyzed cross-couplings but expanding their use in hydrogen-bonding interactions .

Key Research Findings

Discontinued Availability : Commercial production of this compound has ceased, likely due to challenges in large-scale iodination or stability issues .

Positional Isomerism : 6-Bromo-5-iodonicotinic acid (CAS 1200130-82-0) demonstrates distinct reactivity in Suzuki-Miyaura couplings compared to the target compound, highlighting the critical role of substituent positions .

Safety Profile : Related brominated nicotinic acids (e.g., 5-bromo-6-chloronicotinic acid) are classified for R&D use only , suggesting similar handling precautions for the target compound .

Biological Activity

5-Bromo-2-iodo-4,6-dimethylnicotinic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C8H8BrI N O2

Molecular Weight: 303.06 g/mol

CAS Number: 2244721-35-3

The compound features a nicotinic acid backbone with bromine and iodine substituents, which may enhance its biological activity through various mechanisms.

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Breast Cancer Cell Lines

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Value: 15 µM

- Mechanism: Induction of apoptosis via mitochondrial pathway activation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation: It can bind to nicotinic acetylcholine receptors, influencing neurotransmission and potentially exerting neuroprotective effects.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may induce stress responses in target cells, leading to apoptosis.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C8H8BrI N O2 | Antimicrobial, Anticancer |

| 4-Methyl-Nicotinic Acid | C7H8N O2 | Moderate Antimicrobial |

| 3-Iodo-Nicotinic Acid | C7H6I N O2 | Weak Anticancer Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.